

An In-depth Technical Guide to the Chemical Properties of 2-Aminomethylindole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1h-Indol-2-ylmethyl)amine

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Abstract: 2-Aminomethylindole, also known as 1H-indol-2-ylmethanamine, is a key heterocyclic compound and a valuable building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, spectroscopic data, and potential biological activities of 2-aminomethylindole, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-Aminomethylindole is a solid compound at room temperature, characterized by the presence of a primary amine group attached to a methyl bridge at the 2-position of the indole ring. Its physicochemical properties are crucial for its handling, formulation, and behavior in biological systems.

Property	Value	Reference(s)
IUPAC Name	(1H-indol-2-yl)methanamine	[1]
CAS Number	21109-25-1	[1]
Molecular Formula	C ₉ H ₁₀ N ₂	[1]
Molecular Weight	146.19 g/mol	[1]
Melting Point	68-75 °C	
Boiling Point	335.6 °C at 760 mmHg	
Solubility	Slightly soluble in water	[1]
Appearance	Solid	
pKa	Not available	

Synthesis and Reactivity

The most common and direct synthetic route to 2-aminomethylindole is the reduction of 2-cyanoindole. This transformation can be effectively achieved using powerful reducing agents such as Lithium Aluminum Hydride (LAH) or through catalytic hydrogenation.

Lithium Aluminum Hydride (LAH) Reduction: The reduction of the nitrile group in 2-cyanoindole with LAH in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is a high-yield method for producing 2-aminomethylindole.[2][3] The reaction proceeds via a nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, followed by workup with water to yield the primary amine.[2][3]

Catalytic Hydrogenation: An alternative, greener approach involves the catalytic hydrogenation of 2-cyanoindole.[4][5] This method typically employs a metal catalyst, such as Platinum on Carbon (Pt/C) or Raney Nickel, under a hydrogen atmosphere.[4][5] The conditions, including pressure and temperature, can be optimized to achieve high conversion and selectivity.[6][7]

The reactivity of 2-aminomethylindole is primarily dictated by the nucleophilic character of the primary amine and the indole nitrogen, as well as the aromatic indole ring system. It readily

undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

Spectroscopic Analysis

The structural characterization of 2-aminomethylindole relies on standard spectroscopic techniques. While specific experimental spectra are not widely published, the expected data can be reliably predicted based on the analysis of its functional groups and structural analogs.

Spectroscopic Data	Expected Characteristics	Reference(s)
¹ H NMR	Indole NH: ~10-11 ppm (broad singlet). Aromatic CH (4H): ~7.0-7.6 ppm (multiplets). Indole C3-H: ~6.3 ppm (singlet or triplet). CH ₂ (2H): ~3.9-4.1 ppm (singlet). NH ₂ (2H): ~1.5-2.5 ppm (broad singlet, D ₂ O exchangeable).	[8][9]
¹³ C NMR	Indole C2: ~140-142 ppm. Indole C7a: ~136-138 ppm. Aromatic CHs: ~110-128 ppm. Indole C3: ~100-102 ppm. CH ₂ : ~40-45 ppm.	[10][11][12]
IR Spectroscopy	N-H Stretch (Indole): ~3400 cm ⁻¹ (sharp). N-H Stretch (Amine): 3300-3400 cm ⁻¹ (two bands for primary amine). C-H Stretch (Aromatic): ~3100-3000 cm ⁻¹ . C-H Stretch (Aliphatic): ~2950-2850 cm ⁻¹ . C=C Stretch (Aromatic): ~1600-1450 cm ⁻¹ . C-N Stretch: ~1335-1250 cm ⁻¹ .	[13][14][15][16][17]
Mass Spectrometry	Molecular Ion (M ⁺): m/z = 146. Major Fragment: m/z = 130 (loss of NH ₂). Characteristic Fragment: m/z = 117 (loss of CH ₂ NH ₂).	[18][19][20]

Experimental Protocols

Synthesis of 2-Aminomethylindole via LAH Reduction of 2-Cyanoindole

This protocol describes a general procedure for the reduction of a nitrile to a primary amine using Lithium Aluminum Hydride.^{[2][21][22]}

Materials:

- 2-Cyanoindole
- Lithium Aluminum Hydride (LAH)
- Anhydrous Tetrahydrofuran (THF)
- Distilled Water
- 15% Sodium Hydroxide Solution
- Anhydrous Sodium Sulfate
- Diethyl Ether
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle
- Nitrogen or Argon gas supply

Procedure:

- **Setup:** Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
- **LAH Suspension:** Under a nitrogen atmosphere, carefully charge the flask with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF.
- **Substrate Addition:** Dissolve 2-cyanoindole (1 equivalent) in anhydrous THF and add it to the dropping funnel.

- **Reaction:** Cool the LAH suspension to 0 °C using an ice bath. Add the 2-cyanoindole solution dropwise to the stirred LAH suspension at a rate that maintains the reaction temperature below 10 °C.
- **Reflux:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching (Fieser Workup):** Cool the reaction mixture back to 0 °C. Cautiously and slowly add distilled water (x mL, where x = grams of LAH used) dropwise to quench the excess LAH. Follow this with the dropwise addition of 15% aqueous sodium hydroxide (x mL), and then another portion of distilled water (3x mL).
- **Filtration and Extraction:** A granular precipitate should form. Stir the mixture for 30 minutes, then filter it through a pad of Celite or anhydrous sodium sulfate. Wash the filter cake thoroughly with additional THF or diethyl ether.
- **Isolation:** Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-aminomethylindole.

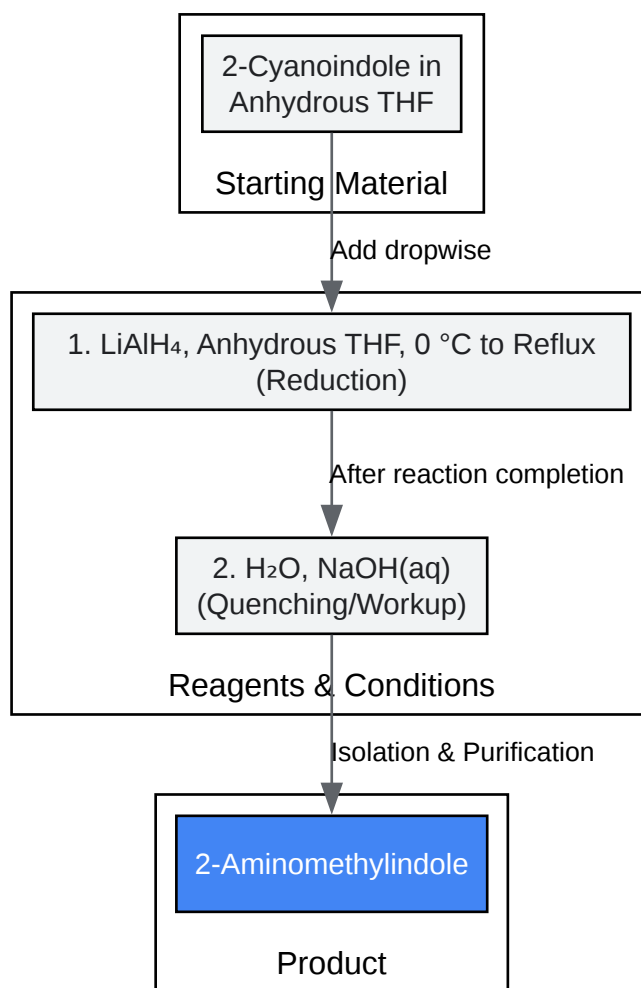


Figure 1: Synthesis Workflow of 2-Aminomethylindole

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Figure 1: Synthesis Workflow of 2-Aminomethylindole

Biological Activity and Potential Signaling Pathways

While specific pharmacological studies on 2-aminomethylindole are limited, the broader class of indole derivatives exhibits a vast range of biological activities.^[23] This suggests that 2-aminomethylindole could serve as a valuable scaffold for developing novel therapeutic agents.

Potential Activities of Indole Derivatives:

- **Anti-cancer:** Many indole-containing compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have demonstrated anti-cancer properties. They are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
- **Kinase Inhibition:** Aminomethyl indole derivatives have been investigated as inhibitors of protein kinases like Src kinase, which are often dysregulated in cancer.[\[24\]](#)[\[25\]](#)
- **Antioxidant:** Some derivatives show antioxidant activity, which is beneficial in combating oxidative stress implicated in various diseases.[\[24\]](#)[\[25\]](#)
- **Enzyme Inhibition:** Aminomethyl indole derivatives have also been explored as hyaluronidase inhibitors, which has potential applications in treating diseases like cancer where elevated hyaluronan levels are observed.

PI3K/Akt/mTOR Signaling Pathway: A significant target for many anti-cancer indole derivatives is the PI3K/Akt/mTOR pathway.[\[1\]](#) This pathway is a critical regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Indole compounds can interfere with this pathway at various nodes, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[\[1\]](#)

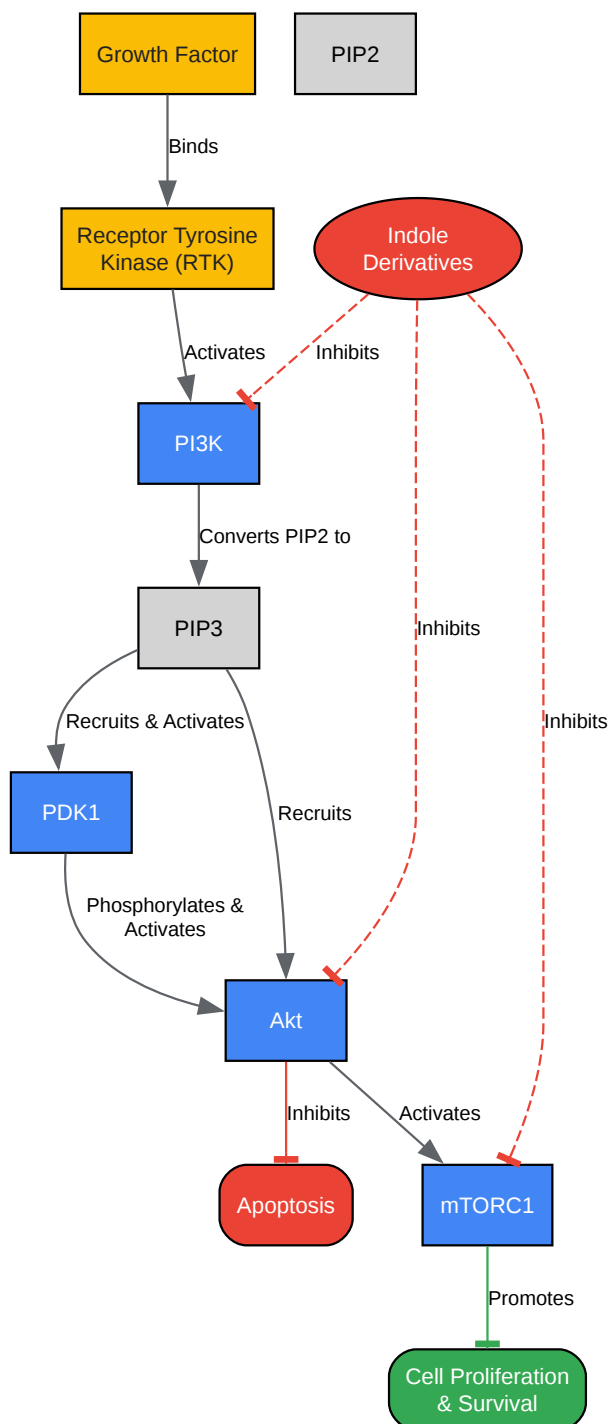


Figure 2: PI3K/Akt/mTOR Pathway - A Target for Indole Derivatives

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Figure 2: PI3K/Akt/mTOR Pathway - A Target for Indole Derivatives

Conclusion

2-Aminomethylindole is a structurally simple yet chemically versatile molecule with significant potential in synthetic and medicinal chemistry. Its accessible synthesis from 2-cyanoindole and the reactivity of its primary amine group make it an ideal starting point for the generation of diverse chemical libraries. The established biological activities of the broader indole family, particularly in oncology, highlight the importance of 2-aminomethylindole as a core scaffold for the development of future therapeutics. This guide provides foundational data and protocols to support further research and application of this important compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2-Aminomethylindole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330477#2-aminomethylindole-chemical-properties]

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